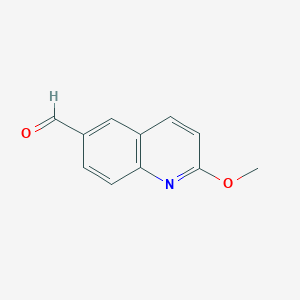

2-methoxy-6-Quinolinecarboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-methoxyquinoline-6-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-11-5-3-9-6-8(7-13)2-4-10(9)12-11/h2-7H,1H3 |

InChI Key |

PVQDQHVPDFUBKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Methoxy 6 Quinolinecarboxaldehyde

Reactivity of the Aldehyde Moiety in the Quinoline (B57606) Framework

The aldehyde group (-CHO) is a primary site of chemical reactivity in 2-methoxy-6-quinolinecarboxaldehyde, readily participating in a variety of transformations.

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). redalyc.orgresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. wjpsonline.com The formation of these imine derivatives is a versatile method for introducing new functional groups and structural diversity. researchgate.net For example, reactions with various aromatic amines can yield a range of substituted imines. ajchem-a.com The stability of the resulting Schiff base can be influenced by the nature of the substituent on the amine; aryl-substituted Schiff bases are generally more stable than their alkyl counterparts. researchgate.net Microwave irradiation has been shown to be an efficient, solvent-free method for the synthesis of imines from aromatic aldehydes and amines. organic-chemistry.org

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

| Primary Amines | Schiff Bases/Imines | redalyc.orgresearchgate.net |

| Aromatic Amines | Substituted Imines | ajchem-a.com |

The carbon atom of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group. msu.edu These reactions, after an aqueous workup, result in the formation of secondary alcohols. The specific alcohol formed depends on the R-group of the organometallic reagent used.

The aldehyde group can be oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The product of this reaction is 2-methoxy-6-quinolinecarboxylic acid. This carboxylic acid derivative is a valuable intermediate for the synthesis of other compounds, such as esters and amides. For instance, 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid has been identified and characterized. nih.govresearchgate.net

The aldehyde group of this compound can be reduced to a primary alcohol, yielding (2-methoxyquinolin-6-yl)methanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). For instance, (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644) and (2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol have been synthesized by the reduction of the corresponding carboxylic acids with LiAlH4. nih.gov The resulting alcohol can serve as a precursor for further chemical modifications. A notable example is the synthesis of the tetraphenylborate (B1193919) ion-pair complex of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, also known as quinine (B1679958). mdpi.com

Influence of the Methoxy (B1213986) Substituent on the Electronic and Steric Properties of the Quinoline Ring

The methoxy group (-OCH3) at the 2-position of the quinoline ring significantly influences the molecule's electronic and steric properties.

Sterically, the methoxy group can hinder the approach of reactants to the adjacent positions on the quinoline ring. This steric hindrance can affect the regioselectivity of certain reactions.

Reactions Involving the Quinoline Ring System

The quinoline ring itself can undergo several types of reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: Quinoline generally undergoes electrophilic aromatic substitution on the benzene (B151609) ring portion, primarily at positions 5 and 8. quimicaorganica.orgreddit.com This is because the pyridine (B92270) ring is deactivated towards electrophilic attack. The methoxy group at position 2, being electron-donating, can further influence the position of substitution.

Nucleophilic Aromatic Substitution: Halogenated quinolines, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution. quimicaorganica.org While this compound does not have a halogen substituent, the principle of nucleophilic attack on the quinoline ring is relevant. For example, catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles has been reported to occur at high temperatures. rsc.org

Electrophilic Substitution Reactions on the Quinoline Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. libretexts.org The quinoline nucleus has a complex reactivity profile towards electrophiles. The pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom, making it less susceptible to electrophilic attack than benzene. Conversely, the benzene part of the quinoline system behaves more like a typical substituted benzene ring.

In this compound, the reactivity is further modulated by the substituents. The methoxy group at position 6 is a strong activating group and directs incoming electrophiles to the ortho and para positions (C-5 and C-7). The aldehyde group at C-2 is a deactivating group. Theoretical studies on similar quinoline systems, like 8-hydroxyquinoline, utilize methods such as Density Functional Theory (DFT) to predict the most likely sites for electrophilic attack by evaluating the stability of potential intermediates. researchgate.netorientjchem.org For this compound, electrophilic substitution is predicted to occur preferentially on the benzenoid ring at the C-5 or C-7 positions, driven by the powerful directing effect of the C-6 methoxy group.

Nucleophilic Substitution Reactions on the Quinoline Core

Nucleophilic aromatic substitution (NAS) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org In the quinoline system, the electron-deficient pyridine ring is more susceptible to nucleophilic attack than the benzene ring.

For this compound itself, a direct nucleophilic substitution is unlikely as it lacks a suitable leaving group. However, its derivatives, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), are excellent substrates for NAS. nih.govsigmaaldrich.com In such cases, the chlorine atom at the C-2 position is activated by the adjacent ring nitrogen, making it susceptible to displacement by various nucleophiles. The generally accepted mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The rate of this reaction is influenced by the leaving group's ability to depart, with fluoride (B91410) often being a surprisingly good leaving group in activated aromatic systems. youtube.com

Palladium-Catalyzed Coupling Reactions of Quinoline Carbaldehydes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. youtube.comyoutube.com

A halogenated derivative of this compound would be an ideal substrate for such transformations. For instance, a bromo- or chloro-substituted quinoline could be coupled with various partners to introduce diverse functional groups. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic partner (in Suzuki or Stille coupling) or alkene insertion (in Heck coupling), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com The choice of ligands, such as phosphines (e.g., BrettPhos, RuPhos), is crucial for the success and scope of these reactions. rsc.org

| Reaction Name | Quinoline Substrate (Example) | Coupling Partner | Typical Product |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-methoxy-6-quinolinecarboxaldehyde | Arylboronic acid | 5-Aryl-2-methoxy-6-quinolinecarboxaldehyde |

| Heck Coupling | 5-Bromo-2-methoxy-6-quinolinecarboxaldehyde | Alkene (e.g., styrene) | 2-Methoxy-5-styryl-6-quinolinecarboxaldehyde |

| Buchwald-Hartwig Amination | 5-Bromo-2-methoxy-6-quinolinecarboxaldehyde | Amine (e.g., aniline) | 2-Methoxy-5-(phenylamino)-6-quinolinecarboxaldehyde |

| Sonogashira Coupling | 5-Bromo-2-methoxy-6-quinolinecarboxaldehyde | Terminal alkyne | 5-(Alkynyl)-2-methoxy-6-quinolinecarboxaldehyde |

Coordination Chemistry of this compound Derivatives with Metal Ions

The aldehyde functional group of this compound is a key handle for creating more complex ligands capable of coordinating with metal ions. By reacting the aldehyde with compounds containing primary amine groups (e.g., hydrazines, thiosemicarbazide, or amines), Schiff bases, hydrazones, or thiosemicarbazones can be readily synthesized. These derivatives often possess enhanced chelating abilities.

Formation of Metal Complexes with Various Transition Metals

Derivatives of quinoline aldehydes are well-documented to form stable complexes with a wide array of transition metals. For instance, Schiff bases derived from quinoline-3-carbohydrazide (B3054276) have been shown to form complexes with Cu(II), Cd(II), Cr(III), Fe(III), Ni(II), and Co(II). mdpi.com Similarly, thiosemicarbazones of quinoline-2-carboxaldehyde readily form complexes with Cu(II) and Ni(II). nih.gov It is highly probable that Schiff base or thiosemicarbazone derivatives of this compound would exhibit similar behavior, coordinating with various d-block metal ions. The synthesis of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent like ethanol (B145695). mdpi.com

| Ligand Type (Derivative) | Metal Ion | Resulting Complex Geometry (Example) | Reference |

|---|---|---|---|

| Thiosemicarbazone | Copper(II) | Square Planar | nih.gov |

| Thiosemicarbazone | Nickel(II) | Octahedral | nih.gov |

| Schiff Base (from hydrazide) | Cobalt(II) | Octahedral | mdpi.com |

| Schiff Base (from hydrazide) | Iron(III) | Octahedral | mdpi.com |

| Schiff Base (from hydrazide) | Cadmium(II) | Tetrahedral | mdpi.com |

Ligand Properties and Coordination Modes

The derivatives of this compound, particularly Schiff bases and thiosemicarbazones, typically act as multidentate ligands. The coordination usually involves the nitrogen atom of the quinoline ring and the nitrogen and/or oxygen/sulfur atoms of the side chain formed from the aldehyde group. For example, quinoline-2-carboxaldehyde thiosemicarbazones have been shown to behave as terdentate (or tridentate) ligands, binding to the metal center through the quinoline nitrogen, the imine nitrogen, and the thione sulfur atom. nih.gov This mode of coordination leads to the formation of stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complex due to the chelate effect. The specific coordination number and geometry of the final complex depend on the metal ion, its oxidation state, the stoichiometry of the reaction, and the nature of the ligand itself. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 2 Methoxy 6 Quinolinecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. It is based on the quantum mechanical property of atomic nuclei. tsijournals.com

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the chemical environment of protons within a molecule. For quinoline (B57606) derivatives, the concentration-dependent chemical shifts of the non-exchangeable hydrogens can be unusual, a phenomenon attributed to dipole-dipole and π-π stacking interactions between quinoline rings. uncw.edu

In the ¹H NMR spectrum of a related compound, 6-methoxy-4-phenylquinoline, the methoxy (B1213986) protons appear as a singlet at 3.77 ppm. rsc.org The aromatic protons exhibit complex splitting patterns and chemical shifts that are influenced by their position on the quinoline ring and the nature of the substituents. For instance, in 6-methoxy-4-phenylquinoline, the proton at the C2 position (H2) appears as a singlet at 7.21 ppm, while the proton at C8 (H8) is observed as a doublet at 8.01 ppm. rsc.org The coupling constants between adjacent protons provide valuable information about their connectivity.

Interactive Data Table: ¹H NMR Chemical Shifts for select Methoxyquinoline Derivatives

| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H7 (ppm) | H8 (ppm) | OCH₃ (ppm) |

| 6-Methoxy-4-phenylquinoline | 7.21 (s) | 7.35 (dd) | - | 7.55-7.50 (m) | 7.55-7.50 (m) | 8.01 (d) | 3.77 (s) |

| 2-Ethyl-6-methoxy-4-phenylquinoline | - | 7.21 (s) | - | 7.55-7.50 (m) | 7.35 (dd) | 8.01 (d) | 3.77 (s) |

| 6-Methoxy-3,4-diphenylquinoline | 8.85 (s) | - | - | 7.45-7.30 (m) | 7.45-7.30 (m) | 8.09 (d) | 3.73 (s) |

Data sourced from supporting information of a study on quinoline synthesis. rsc.org Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of each signal is influenced by the electronic environment of the carbon atom.

For 2-methoxy-6-quinolinecarboxaldehyde, the carbon of the aldehyde group (CHO) would be expected to appear significantly downfield, typically in the range of 190-200 ppm. The carbon atom attached to the methoxy group (C2) and the methoxy carbon itself would also have characteristic chemical shifts. In a related compound, 6-methoxy-4-phenylquinoline, the C6 carbon bearing the methoxy group resonates at 157.3 ppm, while the methoxy carbon (OCH₃) appears at 55.4 ppm. rsc.org The chemical shifts of the other quinoline carbons provide a detailed fingerprint of the molecule's carbon skeleton.

Interactive Data Table: ¹³C NMR Chemical Shifts for select Methoxyquinoline Derivatives

| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | OCH₃ |

| 6-Methoxy-4-phenylquinoline | 121.34 | 121.27 | 147.4 | 126.0 | 129.3 | 157.3 | 103.9 | 130.6 | 144.4 | 55.4 |

| 2-Ethyl-6-methoxy-4-phenylquinoline | 161.0 | 121.27 | 147.4 | 126.0 | 129.3 | 157.3 | 103.9 | 130.6 | 144.4 | 55.4 |

| 6-Methoxy-3,4-diphenylquinoline | 149.4 | 133.4 | 143.7 | 127.0 | 130.4 | 158.0 | 104.6 | 131.0 | 144.2 | 55.4 |

Data sourced from supporting information of a study on quinoline synthesis. rsc.org

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance of the ¹⁵N isotope (0.37%), these experiments can be less sensitive. researchgate.net However, advances in NMR technology, including two-dimensional techniques, have enhanced its utility. researchgate.net

The chemical shift of the nitrogen atom in the quinoline ring is sensitive to substitution and protonation state. tandfonline.comtandfonline.com For quinoline itself, the ¹⁵N chemical shift has been reported. rsc.org In derivatives like this compound, the electronic effects of the methoxy and aldehyde groups would influence the ¹⁵N chemical shift of the quinoline nitrogen. The typical chemical shift range for quinoline-type nitrogens is between 30 and 90 ppm relative to liquid ammonia. science-and-fun.de This technique can be particularly useful in determining the site of protonation in quinoline alkaloids. tandfonline.comtandfonline.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound and its derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). youtube.commagritek.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. magritek.com

The combination of these 2D NMR experiments provides a comprehensive picture of the molecular connectivity, confirming the structural assignment of this compound and its derivatives. science.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₁₁H₉NO₂), the calculated exact mass would be compared to the experimentally determined value to confirm its elemental composition.

In a study of related quinoline derivatives, HRMS (using ESI - Electrospray Ionization) was used to confirm the molecular formulas of the synthesized compounds. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ of 6-methoxy-4-phenylquinoline (C₁₆H₁₄NO) was 236.1075, and the found value was 236.1070, confirming the formula. rsc.org A similar approach would be applied to this compound to verify its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Adduct Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. This method typically provides information about the molecular weight of the compound through the detection of the protonated molecular ion ([M+H]⁺).

In the case of this compound (C₁₁H₉NO₂), the expected exact mass is 187.06 g/mol . In positive ion mode ESI-MS, the compound would be expected to show a prominent peak corresponding to the protonated molecule.

Detailed Research Findings: While specific E-SI-MS studies on this compound are not extensively detailed in the provided results, the principles of the technique are well-established. For instance, studies on other heterocyclic compounds show that ESI-MS is effective in generating protonated molecular ions, such as [M+H]⁺, which allows for unambiguous molecular weight determination. mdpi.com The analysis would involve dissolving the compound in a suitable solvent, like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to facilitate protonation, before infusion into the mass spectrometer. The resulting mass spectrum would be analyzed for the primary ion peak.

Table 1: Expected ESI-MS Molecular Ion for this compound

| Compound Name | Molecular Formula | Exact Mass ( g/mol ) | Expected Ion (Positive Mode) | Expected m/z |

| This compound | C₁₁H₉NO₂ | 187.0633 | [M+H]⁺ | 188.0711 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a volatile or semi-volatile mixture. For this compound, GC-MS serves as an excellent tool for assessing its purity.

The process involves injecting the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column (e.g., a non-polar HP-5MS column). mdpi.com The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The time it takes for the compound to travel through the column is known as the retention time (RT), a characteristic value under specific experimental conditions. brjac.com.br

Detailed Research Findings: Upon elution from the GC column, the molecule enters the mass spectrometer, which serves as the detector. Here, it is typically subjected to electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. mdpi.com For a pure sample of this compound, the GC chromatogram would ideally show a single, sharp peak. brjac.com.br The corresponding mass spectrum can be compared against spectral libraries (like NIST) for confirmation. The presence of additional peaks in the chromatogram would indicate impurities.

Table 2: Principles of GC-MS Analysis for this compound

| Analytical Parameter | Description | Application for Purity Analysis |

| Retention Time (RT) | The time taken for the compound to pass through the GC column. | A consistent RT for the main peak confirms the compound's identity under specific conditions. |

| Total Ion Chromatogram (TIC) | A plot of total ion intensity versus retention time. | A single, sharp peak indicates high purity; multiple peaks suggest the presence of impurities. |

| Mass Spectrum | A plot of ion abundance versus mass-to-charge ratio (m/z). | Provides a molecular fingerprint. The spectrum of the main peak should match the known spectrum of the compound. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for identifying the functional groups present in a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. Each functional group has a characteristic absorption frequency range, making FTIR an excellent tool for structural elucidation.

Detailed Research Findings: For this compound, the FTIR spectrum would display characteristic peaks corresponding to its key functional groups: the aldehyde, the methoxy group, and the quinoline aromatic system. Studies on closely related molecules like 2-quinolinecarboxaldehyde (B31650) and 6-quinolinecarboxaldehyde provide a strong basis for assigning these vibrational modes. nih.govnih.gov The spectrum is typically analyzed for stretching and bending vibrations.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

| Aldehyde (-CHO) | C=O Stretch | ~1700 - 1730 | gsconlinepress.comlibretexts.org |

| C-H Stretch (aldehyde) | ~2820-2850 and ~2720-2750 | researchgate.net | |

| Quinoline Ring | Aromatic C-H Stretch | ~3000 - 3100 | libretexts.org |

| C=C and C=N Ring Stretch | ~1400 - 1600 | libretexts.org | |

| C-H Out-of-Plane Bend | ~675 - 900 | libretexts.org | |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1230 - 1275 | libretexts.org |

| C-O-C Symmetric Stretch | ~1020 - 1075 | libretexts.org | |

| C-H Stretch (methyl) | ~2850 - 3000 | libretexts.org |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on absorption, Raman is a scattering technique. A key difference is that vibrations that are strong in Raman may be weak in FTIR, and vice-versa, providing complementary information.

Detailed Research Findings: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be valuable for characterizing the vibrations of the quinoline ring's carbon skeleton. nih.gov Experimental and theoretical studies on related quinoline aldehydes have shown that Raman spectra provide significant data that complements FTIR analysis, leading to a more complete assignment of all vibrational modes. nih.govnih.gov For example, the C=C stretching vibrations of the aromatic rings often produce strong and sharp signals in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and α,β-unsaturated carbonyls.

Detailed Research Findings: The UV-Vis spectrum of this compound is expected to show distinct absorption bands arising from electronic transitions within the conjugated quinoline ring system and the attached carbonyl group. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol. The primary transitions observed are π → π* and n → π*.

π → π transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the extensive conjugation in the quinoline ring system.

n → π transitions:* These are lower-energy, lower-intensity absorptions caused by the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the quinoline ring) to a π* antibonding orbital.

Studies on related quinoline derivatives confirm these assignments. For example, analysis of a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, showed good agreement between experimental UV-Vis spectra and theoretical calculations. nih.gov Other quinoline compounds also exhibit characteristic absorption peaks corresponding to π-π* and n-π* transitions. researchgate.net

Table 4: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound

| Absorption Band (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~230-280 nm | High | π → π | Quinoline aromatic system |

| ~300-340 nm | Moderate | π → π | Conjugated system (ring + aldehyde) |

| >340 nm | Low | n → π* | Carbonyl group (C=O) |

UV-Vis-Near Infrared (UV-Vis-NIR) Spectroscopy

Specific UV-Vis-NIR absorption data for this compound could not be located. This analysis would typically reveal information about the electronic transitions within the molecule, with expected absorptions in the UV region due to the quinoline aromatic system. For comparison, a related derivative, 2-formyl-6-methoxy-3-carbethoxy quinoline, shows absorption peaks in the UV region. nih.gov However, without experimental data for the exact target compound, no definitive absorption maxima or discussion of its electronic transitions can be provided.

X-ray Crystallography for Solid-State Molecular Structure Determination

No published single-crystal X-ray diffraction studies for this compound were found. This analysis is essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Unit Cell Parameters and Space Group Determination

Without a crystallographic study, the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound remain undetermined.

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed intramolecular parameters such as bond lengths, bond angles, and dihedral angles, which are derived from X-ray crystallography, are not available for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking Interactions)

A description of the intermolecular forces, such as potential hydrogen bonding involving the aldehyde oxygen or π-π stacking of the quinoline rings, cannot be provided without crystal structure data. Studies on isomers like 2-methoxyquinoline-3-carbaldehyde (B138735) show that such interactions are crucial in stabilizing the crystal packing, but these cannot be extrapolated to the target compound. nih.gov

Other Physicochemical Characterization Methods

Elemental Analysis for Compositional Verification

While the theoretical elemental composition of this compound (Molecular Formula: C₁₁H₉NO₂) can be calculated, no experimentally determined elemental analysis data has been found in the searched literature to confirm these values.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 70.58 |

| Hydrogen (H) | 4.85 |

| Nitrogen (N) | 7.48 |

| Oxygen (O) | 17.09 |

Molar Conductivity Measurements for Ionic Nature

Molar conductivity measurements are a fundamental technique to determine whether a metal complex in solution behaves as an electrolyte. The conductivity of a solution is dependent on the number and charge of the ions present. By dissolving the complexes in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a known concentration (commonly 10⁻³ M), their ionic nature can be ascertained.

Complexes that are non-electrolytes exhibit very low molar conductivity values, suggesting that the ligands and any anions are coordinated to the metal ion within the coordination sphere. Conversely, high molar conductivity values indicate the presence of ions in the solution, implying that some anions are not coordinated to the metal center and exist as free ions in the solution.

Several studies on Schiff base complexes derived from quinoline derivatives have reported their molar conductivity. For instance, a series of transition metal complexes with a Schiff base hydrazone containing a quinoline moiety were found to be non-conducting in DMF, indicating their neutrality. mdpi.com Similarly, Cu(II) complexes with a novel imine quinoline ligand showed molar conductance values of 4.45 and 11.05 S cm² mol⁻¹ in DMSO, confirming their non-electrolytic nature. acs.org The absence of a white precipitate when tested with silver nitrate (B79036) further confirmed that chloride ions were within the coordination sphere. acs.org

In another study, quinoline functionalized Schiff base silver(I) complexes exhibited molar conductivity values ranging from 0.28 to 4.05 x 10⁴ S m² mol⁻¹, indicating they behave as electrolytes. mdpi.com Metal complexes of Schiff bases prepared from quinoline-3-carbohydrazide (B3054276) were described as weak electrolytes due to their insolubility in water. mdpi.com

The following table summarizes the molar conductivity data for various quinoline derivative complexes, highlighting their electrolytic or non-electrolytic character.

| Complex | Solvent | **Molar Conductivity (Ω⁻¹ cm² mol⁻¹) ** | Ionic Nature | Reference |

| [CuL(H₂O)₂Cl₂] | DMSO | 4.45 | Non-electrolyte | acs.org |

| [CuL₂Cl₂] | DMSO | 11.05 | Non-electrolyte | acs.org |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(III), UO₂(VI) complexes with 7-chloro-4-(benzylidene-hydrazo)quinoline | DMF | Low (not specified) | Non-electrolyte | mdpi.com |

| Schiff base silver(I) complexes (Q1-Q15) | DMF | 0.28 - 4.05 x 10⁴ S m² mol⁻¹ | Electrolyte | mdpi.com |

| Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) complexes with Schiff bases from quinoline-3-carbohydrazide | - | Not specified | Weak electrolyte | mdpi.com |

Table 1: Molar Conductivity Data for Quinoline Derivative Complexes

Magnetic Susceptibility Measurements for Paramagnetic Properties of Complexes

Magnetic susceptibility measurements are pivotal in determining the magnetic properties of metal complexes, which in turn provides information about the number of unpaired electrons and the geometry of the metal center. dalalinstitute.com For transition metal complexes, the effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is often compared to the spin-only value to deduce the electronic configuration and coordination environment of the metal ion.

For example, the magnetic moment of a Cu(II) complex with a Schiff base derived from quinolin-2(1H)-one was studied to understand its magnetic properties. researchgate.net In a series of complexes with a Schiff base hydrazone containing a quinoline moiety, the magnetic moments were instrumental in suggesting the geometry of the complexes. The Cu(II) complex had a magnetic moment of 1.75 B.M., consistent with a square-planar geometry. mdpi.com The Co(II) complex exhibited a magnetic moment of 5.32 B.M., indicative of an octahedral geometry, while the Ni(II) complex had a moment of 3.19 B.M., also suggesting an octahedral environment. mdpi.com The Mn(II) and Fe(III) complexes showed moments of 5.39 B.M. and 4.91 B.M., respectively. mdpi.com

Another study on Cu(II) complexes of Schiff bases from quinoline-3-carbohydrazide reported magnetic moments of 2.06, 2.17, and 1.96 B.M., which are in agreement with octahedral geometries for Cu(II) ions. mdpi.com Deviations from the spin-only value can indicate orbital contributions to the magnetic moment. mdpi.com

The table below presents the effective magnetic moments for a selection of metal complexes with quinoline-based Schiff base ligands.

| Metal Complex | Metal Ion | Effective Magnetic Moment (μ_eff) in B.M. | Suggested Geometry | Reference |

| Cu(II) complex with 7-chloro-4-(benzylidene-hydrazo)quinoline | Cu(II) | 1.75 | Square-planar | mdpi.com |

| Co(II) complex with 7-chloro-4-(benzylidene-hydrazo)quinoline | Co(II) | 5.32 | Octahedral | mdpi.com |

| Ni(II) complex with 7-chloro-4-(benzylidene-hydrazo)quinoline | Ni(II) | 3.19 | Octahedral | mdpi.com |

| Mn(II) complex with 7-chloro-4-(benzylidene-hydrazo)quinoline | Mn(II) | 5.39 | Octahedral | mdpi.com |

| Fe(III) complex with 7-chloro-4-(benzylidene-hydrazo)quinoline | Fe(III) | 4.91 | Octahedral | mdpi.com |

| Cu-NQ complex | Cu(II) | 2.06 | Octahedral | mdpi.com |

| Cu-CQ complex | Cu(II) | 2.17 | Octahedral | mdpi.com |

| Cu-HQ complex | Cu(II) | 1.96 | Octahedral | mdpi.com |

| Co(II) complex with (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Co(II) | - | - | acs.org |

Table 2: Magnetic Susceptibility Data for Quinoline Derivative Complexes

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| 7-chloro-4-(benzylidene-hydrazo)quinoline | 7-chloro-4-(benzylidene-hydrazo)quinoline |

| NQ | (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide |

| CQ | (E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide |

| HQ | (E)-N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide |

| IQL | Imine quinoline ligand from 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) and 2,2′-thiodianiline |

| H₂L | (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol |

| L1 | Schiff base from quinoline-8-carbaldehyde and 4-aminobenzoic acid methyl ester |

| L2 | Schiff base from quinoline-8-carbaldehyde and 4-aminobenzoic acid ethyl ester (benzocaine) |

Theoretical and Computational Investigations of 2 Methoxy 6 Quinolinecarboxaldehyde

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with their environment. For quinoline (B57606) derivatives, MD simulations have been instrumental in understanding their behavior in biological systems.

While specific MD studies on 2-methoxy-6-quinolinecarboxaldehyde are not prominent, research on analogous compounds, such as dihydroxyl-quinoline derivatives, offers valuable insights. A study on potential acetylcholinesterase inhibitors, including dihydroxyl-quinoline-carbaldehyde and dihydroxyl-quinoline-carboxylic acid methane (B114726) ester derivatives, utilized MD simulations to explore their dynamic behavior within the enzyme's active site. nih.gov These simulations, often spanning nanoseconds, track the movements of each atom in the system, governed by a force field that approximates the potential energy of the system.

Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms of the simulated molecule and a reference structure, providing an indication of the system's stability over time.

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule.

Hydrogen Bond Analysis: This analysis identifies the formation and breaking of hydrogen bonds between the molecule and its surroundings, which are crucial for its binding and recognition.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent, offering insights into its solubility and interactions with the solvent.

In a study of quinoline derivatives as potential protease inhibitors for SARS-CoV-2, MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov The analysis of conformational stability, residue flexibility, and binding free energy revealed that the designed quinoline compounds could act as potential inhibitors. nih.gov

The insights from these studies on related quinoline derivatives suggest that MD simulations of this compound would likely reveal a relatively rigid quinoline core with conformational flexibility primarily in the methoxy (B1213986) and carboxaldehyde groups. The orientation of these groups would be influenced by their interactions with the surrounding solvent or a biological target.

Table 1: Key Parameters in Molecular Dynamics Simulations of Quinoline Derivatives

| Parameter | Description | Significance for this compound |

| RMSD | Measures the deviation of the molecule's structure from a reference over time. | Would indicate the stability of the quinoline core and the flexibility of its substituents. |

| RMSF | Calculates the fluctuation of individual atoms. | Would highlight the mobility of the methoxy and carboxaldehyde groups. |

| Hydrogen Bonds | Identifies hydrogen bond formation and lifetime. | Would be crucial for understanding its interactions with biological targets or in crystal packing. |

| SASA | Determines the solvent-accessible surface area. | Would provide information on its solubility and potential for intermolecular interactions. |

Computational Approaches to Elucidate Structure-Reactivity Relationships

Computational chemistry provides a powerful lens through which to understand and predict the relationship between a molecule's structure and its chemical reactivity. For quinoline derivatives, these approaches are vital for designing new compounds with specific biological or material properties.

Key computational descriptors used to build structure-reactivity relationships for compounds like this compound would include:

Electronic Properties: Charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap, for instance, is an indicator of a molecule's chemical reactivity and kinetic stability.

Steric Properties: Molecular volume and surface area influence how a molecule fits into a receptor site or packs in a crystal lattice.

Lipophilicity: Calculated logP values are important for predicting a molecule's behavior in biological systems.

For this compound, the electron-donating methoxy group at the 6-position and the electron-withdrawing carboxaldehyde group at the 2-position would significantly influence the electron distribution in the quinoline ring system. This, in turn, would affect its reactivity in chemical reactions and its binding affinity to biological targets.

Table 2: Computational Descriptors for Structure-Reactivity Analysis

| Descriptor | Type | Relevance to this compound |

| HOMO/LUMO Energies | Electronic | Determine the molecule's ability to donate or accept electrons, influencing its reactivity. |

| Molecular Electrostatic Potential (MEP) | Electronic | Maps the charge distribution, indicating sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Electronic | Provide insight into the reactivity of specific atoms in the molecule. |

| Molecular Volume | Steric | Affects how the molecule interacts with its environment and its ability to fit into binding sites. |

Detailed Analysis of Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is fundamental to understanding how molecules organize into larger, functional structures, a field known as supramolecular chemistry. fortunejournals.com For this compound, the nature of these interactions dictates its physical properties, such as melting point and solubility, as well as its crystal structure.

The key intermolecular interactions expected for this compound include:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atom of the carboxaldehyde group and the methoxy group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these interactions would play a significant role in the formation of supramolecular assemblies.

π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with other aromatic systems. These interactions are crucial for the stability of crystal structures and the binding to biological targets with aromatic residues.

The interplay of these forces can lead to the formation of well-defined supramolecular structures. bohrium.comrsc.org The specific arrangement of molecules in the solid state, or its crystal packing, is a direct consequence of the optimization of these intermolecular interactions. Computational methods, such as those based on quantum mechanics, can be used to calculate the energies of these interactions and predict the most stable packing arrangements.

Research into the competition between intra- and intermolecular forces in anthraquinone (B42736) derivatives, which share some structural similarities with quinolines, has shown how subtle changes in substitution can dramatically alter crystal packing and physical properties. mdpi.com These studies underscore the importance of a detailed analysis of all potential interactions to understand the supramolecular behavior of a given compound.

Table 3: Potential Intermolecular Interactions and Supramolecular Motifs

| Interaction Type | Description | Expected Role for this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom. | The carbonyl and methoxy oxygens can act as acceptors, influencing crystal packing and solubility. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Would contribute to the stability of the crystal lattice and binding to aromatic pockets in proteins. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | The polar carboxaldehyde group would lead to significant dipole-dipole interactions. |

| van der Waals Forces | Weak, non-specific attractive forces. | Contribute to the overall cohesive energy of the solid and liquid states. |

Mechanistic Insights into Biological Interactions of 2 Methoxy 6 Quinolinecarboxaldehyde Derivatives

Investigations into Molecular Mechanisms of Enzyme Inhibition (e.g., COMT, AChE, MAO-B)

The potential of quinoline (B57606) derivatives to act as enzyme inhibitors has been a subject of extensive research. While specific studies on 2-methoxy-6-quinolinecarboxaldehyde are limited, research on related quinoline structures provides valuable insights into their potential for enzyme inhibition.

Catechol-O-methyltransferase (COMT): COMT is a key enzyme in the metabolic pathway of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Certain quinoline-based structures, such as 8-hydroxyquinolines, have been identified as scaffolds for COMT inhibitors. nih.gov These compounds are thought to interact with the magnesium ion in the catalytic domain of the enzyme. nih.gov Although nitrocatechols are the most well-known COMT inhibitors, the discovery of other scaffolds like pentacyclic triterpenes suggests that diverse molecular structures can achieve inhibition. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease to address the deficit in cholinergic functions. researchgate.net The quinoline scaffold has been explored for its AChE inhibitory potential. For instance, certain quinolinone derivatives have demonstrated potent and selective non-competitive inhibition of human acetylcholinesterase (hrAChE). nih.gov The mechanism often involves interaction with the active site or peripheral anionic site of the enzyme. mdpi.comnih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme for dopamine (B1211576) metabolism, and its inhibitors are utilized in managing Parkinson's disease and other neurodegenerative conditions. nih.gov While some quinolinone derivatives have been tested for MAO inhibition and showed no significant activity, other heterocyclic structures like indole-based molecules have yielded highly potent and selective MAO-B inhibitors. nih.govnih.gov The inhibitory mechanism of these compounds often involves specific hydrophobic interactions and hydrogen bonding within the enzyme's active site. nih.gov

| Enzyme | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| COMT | 8-Hydroxyquinolines | Identified as a potential scaffold for COMT inhibitors. | nih.gov |

| AChE | Quinolinones | Molecule QN8 was a potent non-competitive inhibitor of hrAChE with a Ki of 79 nM. | nih.gov |

| MAO-B | Indole-based derivatives | Compounds showed highly selective and potent competitive inhibition of MAO-B. | nih.gov |

Studies on Receptor Binding Modulations

The ability of quinoline derivatives to modulate cell receptors is another area of significant interest. The structural framework of quinoline carboxamides, in particular, has been shown to interact with specific receptors. A comprehensive review of quinoline and quinolone carboxamides highlighted a derivative that functions as a cannabinoid receptor 2 (CB2) agonist, indicating the potential of this chemical class to influence receptor-mediated signaling pathways. nih.gov

Further research into structurally similar compounds has revealed that molecules like 6,7-dimethoxy-tetrahydroisoquinoline exhibit high binding affinity and selectivity for σ2 receptors, which are implicated in various central nervous system disorders. nih.gov These findings suggest that the methoxy-substituted heterocyclic scaffold, a key feature of this compound, could be a valuable starting point for designing ligands that target specific receptor subtypes.

Mechanistic Pathways of Apoptosis Induction by Quinoline Derivatives

Apoptosis, or programmed cell death, is a critical process in development and disease. Many anticancer therapies aim to induce apoptosis in malignant cells. Quinoline derivatives have been shown to trigger this process through multiple mechanistic pathways.

The caspase family of proteases plays a central role in executing apoptosis. Quinoline derivatives have been demonstrated to activate key caspases. For example, the quinoline derivative PQ1 was found to induce apoptosis in breast cancer cells by activating both initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), which subsequently activate the executioner caspase-3. researchgate.net Similarly, other novel quinoline derivatives have been shown to cause a significant overexpression of caspase-3, leading to programmed cell death. nih.gov Studies have confirmed that pretreatment with caspase inhibitors can suppress or completely block the cell death induced by these quinoline compounds, underscoring the caspase-dependent nature of their apoptotic activity. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules or, at high levels, cause cellular damage and trigger apoptosis. researchgate.net Several studies have linked the apoptotic activity of quinoline derivatives to the generation of ROS. The compound DFIQ, a synthetic quinoline derivative, was found to induce apoptosis in non-small cell lung cancer cells by disrupting the clearance of ROS, leading to their accumulation. nih.gov This increase in ROS levels is often a critical upstream event that initiates the apoptotic cascade. nih.govresearchgate.net Other research has shown that quinoline derivatives can induce high levels of ROS generation, contributing to mitochondrial oxidative stress and subsequent cell death. nih.gov

The mitochondrion is central to the intrinsic pathway of apoptosis. Disruption of the mitochondrial membrane potential (MMP) is a key event that leads to the release of pro-apoptotic factors like cytochrome c. Quinoline derivatives have been shown to induce apoptosis by directly targeting mitochondrial function. Treatment with these compounds can lead to a loss of MMP. nih.govnih.gov This depolarization of the mitochondrial membrane is often linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately facilitating the release of cytochrome c and the activation of the caspase cascade. researchgate.netnih.gov

| Mechanism | Key Events | Example Compound Class | Reference |

|---|---|---|---|

| Caspase Activation | Activation of caspase-8, caspase-9, and caspase-3. | Quinoline derivative PQ1 | researchgate.netnih.gov |

| ROS Generation | Accumulation of ROS, leading to oxidative stress. | Quinoline derivative DFIQ | nih.gov |

| MMP Disruption | Depolarization of mitochondrial membrane, release of cytochrome c. | Quinoline derivative QuinDer1 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Quinoline Carboxaldehydes

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline derivatives, SAR analyses have provided valuable information on how different substituents and their positions on the quinoline ring affect their therapeutic potential. nih.gov

A review of quinoline and quinolone carboxamides revealed that the introduction of a carboxamide linkage at various positions is an effective strategy for enhancing anticancer potency. nih.gov The nature and position of substituents on the quinoline core are critical. For instance, in a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors, the presence of a hydroxymethyl group at the 4-position of the quinoline ring was found to be key for inhibitory activity. nih.gov

Impact of Substituent Effects on Biological Activity Profiles

The introduction of different substituents onto the this compound framework can significantly modulate the biological activity of the resulting derivatives. Research has shown that even minor chemical modifications can lead to substantial changes in potency and selectivity.

A series of 2-substituted quinoline-6-carboxamide (B1312354) derivatives, which are closely related to this compound, have been synthesized and evaluated for their antagonistic activity against the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov Within this series, the nature of the substituent at the 2-position of the quinoline ring was found to be a key determinant of activity. For instance, derivatives featuring a 2-amino group and various amide functionalities at the 6-position were synthesized. The compound 13c, a 2-amino quinoline-6-carboxamide derivative, demonstrated the highest potency with an IC50 value of 2.16 µM against mGluR1. nih.gov This suggests that the electronic and steric properties of the substituent at this position are critical for effective receptor binding.

In another study focusing on P-glycoprotein (P-gp) inhibition, a series of 6-methoxy-2-arylquinoline analogues were designed and synthesized. nih.gov The investigation into these compounds revealed that the nature of the substituent at the 4-position of the quinoline ring plays a pivotal role in their P-gp inhibitory activity. Specifically, alcoholic quinoline derivatives, such as compounds 5a and 5b which possess a hydroxymethyl group at position 4, were identified as significant inhibitors of rhodamine 123 efflux, a marker of P-gp activity. nih.gov In fact, these compounds were found to be more potent than the reference drug verapamil, with 5b being 2.1-fold stronger. nih.gov This highlights the importance of a hydrogen bond-donating group at this specific position for potent P-gp inhibition.

The following table summarizes the biological activity of selected this compound derivatives and related compounds, illustrating the impact of different substituents.

| Compound ID | Core Structure | Key Substituents | Biological Target | Activity (IC50) | Reference |

| 13c | 2-Amino-quinoline-6-carboxamide | 2-amino | mGluR1 | 2.16 µM | nih.gov |

| 5a | 6-Methoxy-2-arylquinoline | 4-hydroxymethyl | P-glycoprotein | 1.3-fold > Verapamil | nih.gov |

| 5b | 6-Methoxy-2-arylquinoline | 4-hydroxymethyl | P-glycoprotein | 2.1-fold > Verapamil | nih.gov |

Correlation of Lipophilicity with Biological Response

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. It affects absorption, distribution, metabolism, excretion, and target engagement. In the context of this compound derivatives, a clear correlation between lipophilicity and biological response has been observed in various studies.

Research on a series of substituted quinoline-2-carboxamides has demonstrated a wide range of lipophilicities, with log P values spanning from 1.15 to 6.98. mdpi.com This variation was achieved by introducing different substituents in the amide portion of the molecules. mdpi.com The study investigated the antimycobacterial activity and the inhibition of photosynthetic electron transport (PET) of these compounds. It was found that the lipophilicity of the compounds played a significant role in their biological activities. mdpi.comresearchgate.net For instance, within a series of N-substituted quinoline-2-carboxamides, specific lipophilicity ranges were associated with optimal activity against different mycobacterial strains. mdpi.comresearchgate.net

The relationship between lipophilicity and PET-inhibiting activity was also explored. mdpi.com The most active compound in this assay, N-benzyl-2-naphthamide (a related bicyclic aromatic amide), had a specific lipophilicity that contributed to its potent activity (IC50 of 7.5 μmol/L). mdpi.comresearchgate.net This suggests that an optimal balance of hydrophilicity and lipophilicity is necessary for the compound to effectively penetrate the chloroplast membrane and interact with its target in the photosynthetic apparatus.

The table below presents the calculated log P values for a selection of quinoline-2-carboxamide (B1208818) derivatives and their corresponding biological activities, illustrating the structure-lipophilicity-activity relationship.

| Compound | Substituent (R) | log P (ACD/LogP) | Biological Activity | Reference |

| Quinoline-2-carboxamide Derivative 1 | Pyrrolidinyl | 1.15 | Antimycobacterial | mdpi.com |

| Quinoline-2-carboxamide Derivative 2 | Octyl | 6.98 | Antimycobacterial | mdpi.com |

| N-benzyl-2-naphthamide | Benzyl (Naphthamide) | Not specified | PET Inhibition (IC50: 7.5 μmol/L) | mdpi.comresearchgate.net |

Potential Applications in Advanced Chemical Research Excluding Clinical Applications

Role as Versatile Building Blocks for Complex Organic Molecules and Novel Heterocyclic Scaffolds

2-methoxy-6-quinolinecarboxaldehyde serves as a crucial starting material in the synthesis of a wide array of complex organic molecules and novel heterocyclic systems. Its quinoline (B57606) core, substituted with a reactive aldehyde group and an electron-donating methoxy (B1213986) group, provides a unique electronic and structural framework that chemists can exploit for various transformations. This versatility allows for the construction of intricate molecular architectures with potential applications in diverse areas of chemical research.

The aldehyde functionality is a key reactive site, readily participating in a multitude of classic organic reactions. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, and various condensation reactions such as Knoevenagel and Claisen-Schmidt condensations. These reactions enable the extension of the quinoline core with different functional groups and carbon chains, leading to the formation of more complex structures. For instance, condensation with active methylene (B1212753) compounds can yield α,β-unsaturated ketones, which are themselves versatile intermediates for further synthetic manipulations, including Michael additions and cycloadditions.

Furthermore, the quinoline nitrogen atom can be quaternized or oxidized to an N-oxide, and the aromatic ring system can undergo electrophilic or nucleophilic substitution reactions, although the reactivity is modulated by the existing substituents. The methoxy group can also be cleaved to reveal a hydroxyl group, providing another point for functionalization. This multi-faceted reactivity makes this compound a highly valuable building block for creating libraries of diverse compounds for screening in various chemical and biological assays.

The construction of novel heterocyclic scaffolds is a particularly significant application. Through multi-component reactions or sequential synthetic strategies, the aldehyde group can be incorporated into new ring systems. For example, it can react with diamines to form diazepines or with β-ketoesters and urea/thiourea in Biginelli-type reactions to construct pyrimidine-containing heterocycles. These new heterocyclic frameworks are often sought after for their unique three-dimensional structures and potential to interact with biological targets or exhibit interesting photophysical properties.

Development in Materials Science (e.g., Polymers, Coatings, Metal-Organic Frameworks)

The unique chemical structure of this compound also lends itself to applications in materials science. The aromatic quinoline unit can impart rigidity, thermal stability, and specific photophysical properties to polymers and other materials. The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into existing polymer backbones.

In the realm of polymers, this compound can be used as a monomer or a precursor to a monomer. For instance, it can be converted to a diol via reduction of the aldehyde, which can then be used in condensation polymerizations with dicarboxylic acids to form polyesters. Alternatively, the aldehyde can be reacted with diols in the presence of an acid catalyst to form polyacetals. The resulting polymers, incorporating the quinoline moiety, may exhibit enhanced properties such as high refractive index, fluorescence, or improved thermal stability.

The development of functional coatings is another area of interest. The quinoline ring system is known to have corrosion-inhibiting properties, and incorporating this compound or its derivatives into coating formulations could enhance the protective properties of these coatings on metal surfaces. The molecule can be either physically blended into the coating matrix or chemically bonded to the polymer network.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The aldehyde functionality of this compound allows for its post-synthetic modification within a MOF structure or for its use as a precursor to a suitable ligand. For example, it can be oxidized to the corresponding carboxylic acid, which can then be used as a linker in the synthesis of new MOFs. The resulting MOFs could have interesting properties for gas storage, separation, or catalysis, with the quinoline unit potentially influencing the framework's porosity and functionality.

Design and Application as Fluorescent Probes for Biological Imaging Research

The inherent fluorescence of the quinoline scaffold makes this compound an attractive platform for the design of fluorescent probes for biological imaging. The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be finely tuned by modifying the substituents on the aromatic ring. The aldehyde group in the 6-position provides a convenient site for attaching recognition moieties that can selectively bind to specific analytes or cellular components.

The design of a fluorescent probe based on this compound typically involves a "fluorophore-linker-receptor" strategy. In this design, the 2-methoxyquinoline (B1583196) unit acts as the fluorophore. The aldehyde group is chemically modified to introduce a linker and a receptor unit that is specific for the target of interest. The binding of the target to the receptor can induce a change in the fluorescence properties of the quinoline fluorophore, such as an increase or decrease in fluorescence intensity (chemosensor) or a shift in the emission wavelength (ratiometric sensor). This change in fluorescence can then be detected and quantified using fluorescence microscopy, allowing for the visualization and measurement of the target in biological samples.

For example, the aldehyde group can be reacted with a hydrazine (B178648) or an amine to form a hydrazone or a Schiff base, respectively. If the hydrazine or amine contains a receptor for a specific metal ion, the resulting molecule could function as a fluorescent sensor for that ion. The coordination of the metal ion to the receptor can alter the electronic properties of the system, leading to a change in the fluorescence output. These types of probes are valuable tools for studying the roles of metal ions in biological systems.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from ligands incorporating the this compound framework have shown promise in catalytic oxidation reactions. The quinoline nitrogen and the aldehyde oxygen (or a group derived from it) can act as coordination sites for a variety of transition metals, forming stable complexes that can activate oxidants and catalyze the oxidation of organic substrates.

The general approach involves the synthesis of a ligand by reacting this compound with another molecule to create a multidentate ligand. For example, a Schiff base ligand can be prepared by condensing the aldehyde with an amine. This ligand is then complexed with a metal ion, such as iron, copper, or manganese, which are known to be active in oxidation catalysis. The resulting metal complex is then used as a catalyst in the presence of an oxidant, such as hydrogen peroxide or molecular oxygen, to oxidize substrates like alkanes and alkenes.

In the case of alkane oxidation, these catalysts can facilitate the conversion of inert C-H bonds into more functionalized groups, such as alcohols or ketones. This is a challenging but highly desirable transformation in organic synthesis. The catalytic cycle typically involves the formation of a high-valent metal-oxo species, which is the active oxidant that attacks the alkane C-H bond. The electronic and steric properties of the ligand derived from this compound can influence the reactivity and selectivity of the catalyst.

For alkene oxidation, these metal complexes can catalyze epoxidation or dihydroxylation reactions. The choice of metal and ligand can control the selectivity of the reaction, favoring one product over the other. The mechanism often involves the coordination of the alkene to the metal center, followed by attack by the oxidant.

Beyond oxidation reactions, metal complexes derived from this compound can be explored for a range of other catalytic transformations. The versatility of the quinoline-based ligand scaffold allows for the tuning of the electronic and steric environment around the metal center, which can be exploited to control the outcome of various catalytic reactions.

For instance, these complexes could be investigated as catalysts in C-C bond-forming reactions, such as Suzuki, Heck, or Sonogashira cross-coupling reactions. In these reactions, the metal complex would facilitate the coupling of two different organic fragments. The ligand's role would be to stabilize the metal center in its various oxidation states throughout the catalytic cycle and to influence the efficiency and selectivity of the reaction.

Another potential area of application is in asymmetric catalysis, where a chiral ligand is used to induce enantioselectivity in a chemical reaction. A chiral center could be introduced into the ligand derived from this compound, for example, by using a chiral amine in the Schiff base condensation. The resulting chiral metal complex could then be used to catalyze reactions such as asymmetric reductions, aldol (B89426) reactions, or cycloadditions, leading to the preferential formation of one enantiomer of the product.

Furthermore, these complexes could be explored as catalysts for polymerization reactions, where the metal center initiates and propagates the growth of a polymer chain. The structure of the ligand would play a crucial role in determining the properties of the resulting polymer, such as its molecular weight, polydispersity, and tacticity.

Future Directions and Emerging Research Avenues for 2 Methoxy 6 Quinolinecarboxaldehyde

Innovation in Green and Sustainable Synthetic Strategies

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. While traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental, they often rely on harsh conditions and hazardous reagents. The future of 2-methoxy-6-quinolinecarboxaldehyde synthesis lies in the adoption of greener and more sustainable practices.

Emerging research points towards several promising avenues. researchgate.net Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have demonstrated significant advantages in accelerating reaction rates, improving yields, and reducing energy consumption for the synthesis of various quinoline derivatives. researchgate.net The application of these techniques to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Furthermore, the exploration of novel catalytic systems is a key area of innovation. The use of nanocatalysts, for instance, has shown promise in the synthesis of quinoline derivatives, offering high efficiency and the potential for catalyst recycling. nih.gov For example, silica-functionalized magnetite nanoparticles have been shown to enhance reaction yields and reduce reaction times in the synthesis of 2-methyl-6-nitroquinoline. nih.gov Investigating similar nanocatalytic approaches for the synthesis of this compound from readily available starting materials could pave the way for more economical and environmentally friendly production.

Biocatalysis represents another frontier in green chemistry. While not yet specifically applied to this compound, the use of enzymes to catalyze the formation of the quinoline ring is a burgeoning field. The development of bespoke enzymes for the specific synthesis of this compound would represent a significant leap forward in sustainable chemical manufacturing.

A plausible synthetic route to a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, involves a Vilsmeier-Haack type reaction followed by oxidation. nih.gov Future research could focus on adapting this route using greener reagents and conditions, or exploring entirely new, more atom-economical synthetic pathways. One such approach could be a cooperative catalytic system, for example using a combination of a metal catalyst and a secondary amine, which has been shown to be effective in the synthesis of 2-substituted quinolines. organic-chemistry.org

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The aldehyde and methoxy (B1213986) functionalities of this compound, coupled with the inherent reactivity of the quinoline core, suggest a wealth of unexplored chemical transformations. The aldehyde group is a versatile handle for a myriad of reactions, including condensations, oxidations, reductions, and the formation of imines and hydrazones. acs.org These derivatives can serve as intermediates for the synthesis of more complex molecules with potential biological activities.

Future research should delve into the untapped reactivity of this compound. For instance, the investigation of its participation in multicomponent reactions (MCRs) could lead to the rapid and efficient construction of diverse molecular scaffolds. rsc.org The development of novel cycloaddition reactions involving the quinoline ring could also unveil new three-dimensional structures with unique properties.

The methoxy group at the 2-position influences the electronic properties of the quinoline ring and can direct further functionalization. Studies on the reactivity of related methoxy quinoline derivatives have shown the potential for nucleophilic displacement of the methoxy group, opening up avenues for the introduction of a variety of substituents at this position. researchgate.net Exploring the conditions under which such displacements can occur for this compound could significantly expand its synthetic utility.

Furthermore, the application of modern synthetic techniques such as photoredox catalysis could unlock novel transformation pathways. These methods, which utilize light to initiate chemical reactions, have the potential to enable previously inaccessible transformations under mild conditions.

Integration with Advanced Analytical and Computational Methodologies for Deeper Insights

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for its rational design and application in various fields. The integration of advanced analytical techniques and computational chemistry will be instrumental in gaining these deeper insights.

Advanced Analytical Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, can provide unambiguous assignment of all proton and carbon signals, offering a detailed picture of the molecule's connectivity. While basic NMR data for related compounds like 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is available, a comprehensive analysis of this compound using advanced NMR methods is a key area for future investigation. nih.gov Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can provide accurate mass determination and fragmentation patterns, aiding in structural elucidation and the identification of reaction products.

Computational Chemistry: Density Functional Theory (DFT) calculations have proven to be a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. A computational study on the related 2-formyl-6-methoxy-3-carbethoxy quinoline has demonstrated the utility of DFT in predicting optimized molecular geometry, UV-Vis spectra, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and photophysical properties. nih.gov Similar in-depth computational analysis of this compound would provide valuable information on its charge distribution, electrostatic potential, and potential for intermolecular interactions. This knowledge is invaluable for predicting its behavior in different chemical environments and for designing new applications.

Development of Novel Research Probes and Tools Based on the Quinoline Scaffold

The inherent photophysical properties of the quinoline ring make it an excellent scaffold for the development of fluorescent probes and sensors. smolecule.comresearchgate.netnih.govresearchgate.netnanobioletters.com The aldehyde functionality of this compound serves as a convenient anchor point for the attachment of various recognition moieties, enabling the design of probes for a wide range of analytes.

Fluorescent Sensors: Quinoline-based derivatives have been successfully employed as fluorescent sensors for the detection of metal ions such as Fe³⁺, Al³⁺, and Zn²⁺. smolecule.comresearchgate.netnanobioletters.com The development of new sensors based on the this compound scaffold could offer enhanced selectivity and sensitivity. By judiciously choosing the chelating group to be attached to the aldehyde, it is possible to tune the sensor's affinity for specific metal ions. The methoxy group can also be used to modulate the electronic properties of the quinoline ring, thereby fine-tuning the photophysical response upon analyte binding.

Bioimaging Agents: The quinoline core is also a feature of several molecules used in bioimaging. Its ability to intercalate with DNA and its favorable fluorescence properties make it a promising platform for the development of cellular stains and probes for specific biological targets. nih.gov Future research could focus on transforming this compound into cell-permeable probes for imaging specific organelles or monitoring biological processes in real-time. The development of two-photon fluorescent probes from quinoline derivatives has shown great potential for in vivo imaging with deeper tissue penetration and reduced phototoxicity. nih.gov

Research Tools for Catalysis and Materials Science: Beyond biological applications, quinoline derivatives can act as ligands for metal catalysts, influencing their activity and selectivity. smolecule.com The this compound scaffold could be used to synthesize novel ligands for a variety of catalytic transformations. In materials science, the rigid and planar structure of the quinoline ring makes it an attractive building block for the construction of organic light-emitting diodes (OLEDs), photovoltaic materials, and other functional organic materials. nih.gov The aldehyde group provides a reactive site for polymerization or incorporation into larger supramolecular assemblies.

Q & A

Q. What are the key synthetic routes for 2-methoxy-6-quinolinecarboxaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Vilsmeier–Haack formylation or hydrolysis of chloro precursors . For example:

- Chloride hydrolysis : 2-Chloro-6-methoxyquinoline-3-carboxaldehyde can be refluxed in aqueous HCl to yield the hydroxy derivative, followed by selective oxidation or functionalization .

- Optimization factors : Temperature control (e.g., 80–100°C for reflux), solvent choice (e.g., ethanol for solubility), and reaction time (1–2 hours) are critical for minimizing side products like decarboxylated or over-oxidized derivatives .

Q. Key Methodological Considerations :

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Primary characterization methods :

- Single-crystal X-ray diffraction : Resolves planar quinoline ring geometry and confirms the aldehyde group’s position (e.g., C–C–C–O torsion angles of 2.4° and 175.9°) .

- Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm), while the aldehyde proton resonates at δ 9.8–10.2 ppm .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and O–CH₃ bend at ~2850 cm⁻¹ .

Q. Common Pitfalls :

- Aldehyde tautomerism : In DMSO solutions, enol-keto tautomerism may obscure NMR signals; deuterated chloroform is preferred for clarity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?